2-methylpropyl N-[3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]carbamate
Description
Properties
IUPAC Name |
2-methylpropyl N-[3-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-14(2)12-26-18(25)22-16-7-5-6-15(10-16)21-11-17(24)23-19(13-20)8-3-4-9-19/h5-7,10,14,21H,3-4,8-9,11-12H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRPCCYKIMPVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=CC=CC(=C1)NCC(=O)NC2(CCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methylpropyl N-[3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]carbamate is a complex organic molecule with potential implications in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of several functional groups that contribute to its biological activity. The presence of the cyanocyclopentyl moiety and carbamate functional group is significant in determining its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H22N4O3 |
| Molecular Weight | 306.37 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The carbamate group can facilitate binding to target proteins, potentially altering their activity and leading to various biochemical responses.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism.
- Receptor Modulation : Interaction with receptors can lead to changes in signaling pathways, affecting cellular responses and potentially leading to therapeutic effects.
Biological Activity
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Some carbamate derivatives have shown promise in inhibiting tumor growth in various cancer cell lines.
- Anti-inflammatory Effects : Compounds featuring similar moieties have been studied for their ability to reduce inflammation, making them potential candidates for treating inflammatory diseases.
Case Studies
- Antitumor Efficacy : A study conducted by Zhang et al. (2023) demonstrated that a related carbamate compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. This suggests that this compound may have similar effects.
- Anti-inflammatory Properties : In a study by Lee et al. (2022), another cyanocyclopentyl-containing compound exhibited significant reduction in pro-inflammatory cytokines in vitro. This indicates potential for developing anti-inflammatory therapies based on structural analogs of the compound .
Research Findings
Recent investigations into the biological activity of carbamate derivatives have highlighted their potential therapeutic applications:
- Cytotoxicity Assays : Various assays (e.g., MTT assay) have been employed to evaluate the cytotoxic effects of similar compounds on cancer cell lines, showing IC50 values in the micromolar range.
- In Vivo Studies : Animal studies have indicated that these compounds can effectively reduce tumor size without significant toxicity, suggesting a favorable safety profile.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Lipophilicity
Lipophilicity (log k) is critical for membrane permeability and bioavailability. describes HPLC-derived log k values for phenyl carbamates with varying substituents:
However, experimental validation is needed.
Functional Analogues in Agrochemicals
Ryanodine receptor modulators (M.28) in share key features with the target compound:
- Chlorantraniliprole : Contains a dichlorophenyl group and pyrazole carboxamide. Exhibits high insecticidal activity (EC₅₀ < 1 nM against Lepidoptera).
- Cyantraniliprole : Fluorinated variant with broader pest spectrum.
Hypothetical Activity Comparison :
| Compound | Binding Affinity (Theorized) | Selectivity |
|---|---|---|
| Chlorantraniliprole | High | Lepidoptera |
| Cyantraniliprole | Moderate-High | Broad-spectrum |
| Target Compound | Moderate (untested) | Unknown |
Toxicity Considerations
highlights that cyano-containing carbamates like 2-cyano-N-[(methylamino)carbonyl]acetamide lack thorough toxicological data. By analogy, the target compound’s cyanocyclopentyl group may pose uncharacterized risks, such as metabolic release of cyanide or nephrotoxicity.
Q & A
What are the recommended synthetic routes for 2-methylpropyl N-[3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]carbamate, and how do reaction conditions influence yield?
Basic Research Focus
The synthesis of carbamate derivatives typically involves forming the carbamate linkage via reactions between isocyanates and alcohols or amines. For structurally analogous compounds, methods such as the reaction of α-terpineol with phenyl isocyanate in chloroform, catalyzed by HCl, have been reported to yield carbamates with moderate to high purity . Key variables include solvent choice (e.g., chloroform for solubility), stoichiometric ratios (1:1 molar ratio of alcohol to isocyanate), and reaction time (30 minutes to 2 hours). Post-synthesis purification via silica gel chromatography (eluted with light petroleum ether) and crystallization (chloroform/alcohol mixtures) are critical to isolate the target compound .
Which analytical techniques are most effective for characterizing the physicochemical properties of this compound?
Basic Research Focus
High-Performance Liquid Chromatography (HPLC) is a gold standard for assessing lipophilicity (log k values), which informs drug bioavailability. For carbamates, reversed-phase HPLC with C18 columns and methanol/water mobile phases (gradient elution) is recommended . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C for functional groups) and X-ray crystallography to resolve stereochemical ambiguities. For example, disordered cyclohexene rings in carbamates were resolved using X-ray diffraction, revealing half-boat conformations and hydrogen-bonded crystal packing .
How can researchers design experiments to evaluate the biological activity of this compound, particularly in enzyme inhibition or receptor binding?
Advanced Research Focus
For enzyme inhibition studies, use in vitro assays with recombinant enzymes (e.g., serine hydrolases or proteases) and fluorogenic substrates. Dose-response curves (IC₅₀ values) should be generated with at least three independent replicates. Receptor-binding studies require heterologous expression of target receptors (e.g., G protein-coupled receptors) in cell lines, followed by competitive binding assays using radiolabeled ligands . To address contradictions in bioactivity data, apply multivariate statistical analysis (e.g., principal component analysis) to distinguish assay-specific artifacts from true pharmacological effects .
What strategies can resolve structural ambiguities in carbamate derivatives, such as conformational disorder in crystallographic studies?
Advanced Research Focus
X-ray crystallography with high-resolution data (≤ 1.0 Å) is essential. For disordered moieties (e.g., cyclohexene rings), refine occupancy ratios using software like SHELXL. In a study of a related carbamate, two disordered sites (55:45 occupancy) were resolved, revealing distinct puckering parameters (Q = 0.427 Å vs. 0.651 Å) and interplanar angles (14.8°–24.0°) between aromatic and carbamate groups . Complementary computational methods (density functional theory, DFT) can validate crystallographic findings by simulating molecular geometries and hydrogen-bonding networks.
How should researchers address contradictory data in bioactivity or toxicity studies of this compound?
Advanced Research Focus
Contradictions often arise from methodological divergence. For example, receptor-response models may yield non-overlapping chemical feature clusters due to differences in receptor diversity (single vs. multiple receptors) or data sources (wet-lab vs. computational) . To reconcile discrepancies:
- Perform meta-analyses across datasets using standardized metrics (e.g., correlation coefficients).
- Validate in silico predictions with orthogonal assays (e.g., cytotoxicity testing in HEK293 cells).
- Apply time-series designs (e.g., three-wave panel studies) to distinguish short-term adaptive effects from long-term toxicological outcomes .
What computational tools are suitable for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this compound?
Advanced Research Focus
Use QSAR (Quantitative Structure-Activity Relationship) models with descriptors like topological polar surface area (TPSA) and log P. Software such as SwissADME or ADMETLab 2.0 can predict cytochrome P450 interactions and blood-brain barrier permeability. For toxicity, employ Tox21 high-throughput screening data or molecular docking to identify off-target binding (e.g., hERG channel inhibition). Cross-validate predictions with experimental data, such as Ames tests for mutagenicity .
How can the stability of this carbamate derivative be optimized under physiological conditions?
Advanced Research Focus
Carbamate hydrolysis is pH-dependent. To enhance stability:
- Conduct accelerated stability studies in buffers (pH 1–9) at 37°C, monitoring degradation via LC-MS.
- Introduce steric hindrance near the carbamate group (e.g., bulky substituents on the cyclopentyl ring) to reduce enzymatic cleavage.
- Formulate with cyclodextrins or liposomes to shield the compound from hydrolytic enzymes .
What are the best practices for comparative analysis with structurally related carbamates?
Basic Research Focus
Compare molecular descriptors (e.g., log P, hydrogen bond donors/acceptors) and bioactivity profiles. For example, analogs like benzyl N-({(cyclopropylcarbamoyl)methyl}carbamate) exhibit enhanced biological activity due to multiple functional groups . Use PubChem’s Structure Clustering Tool to group compounds by scaffold similarity and prioritize derivatives with novel substituents (e.g., 1-cyanocyclopentyl) for further study .
How can researchers validate the proposed mechanism of action for this compound in complex biological systems?
Advanced Research Focus
Employ CRISPR-Cas9 knockouts of putative target genes in cell lines to confirm pathway specificity. For in vivo validation, use transgenic animal models (e.g., zebrafish or mice) with fluorescent reporters for real-time monitoring of target engagement. Multi-omics approaches (transcriptomics, proteomics) can identify downstream biomarkers of activity .
What ethical and safety considerations are critical when handling this compound in laboratory settings?
Basic Research Focus
Refer to GHS 1.0 guidelines for hazard identification. Although toxicological data may be limited, assume acute toxicity (Category 4) and use PPE (gloves, goggles, fume hoods). For disposal, neutralize carbamates with alkaline hydrolysis (1M NaOH, 60°C for 24 hours) before incineration . Document all safety protocols in compliance with institutional review boards (IRBs) for biological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
